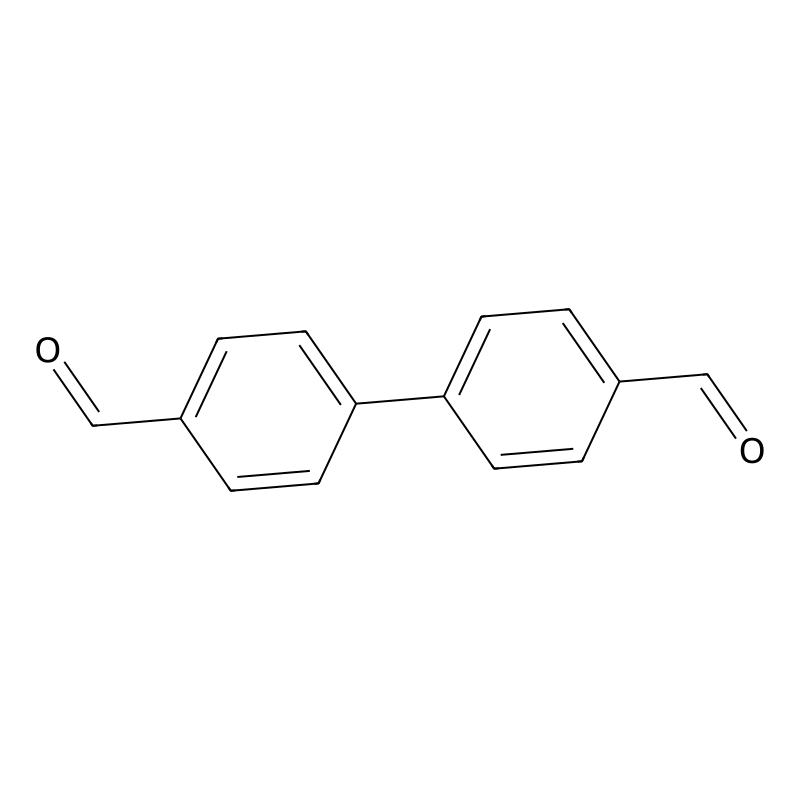

4,4'-Biphenyldicarboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Material Science:

,4'-BDA serves as a versatile building block in organic synthesis due to the presence of two aldehyde functional groups. These reactive groups allow for further chemical modifications, enabling the creation of diverse complex molecules with tailored properties.

Researchers have utilized 4,4'-BDA in the synthesis of various functional materials, including:

- Conjugated polymers: These polymers possess alternating single and double bonds, leading to interesting electrical and optical properties. 4,4'-BDA can be incorporated into the polymer backbone, influencing its conductivity, light absorption, and potential applications in organic electronics and optoelectronic devices.

- Metal-organic frameworks (MOFs): These porous materials consist of metal ions or clusters linked by organic ligands. 4,4'-BDA can act as a ligand, contributing to the formation of MOFs with specific pore sizes and functionalities. These MOFs hold promise in applications like gas storage, separation, and catalysis.

Medicinal Chemistry and Drug Discovery:

The unique structure of 4,4'-BDA, with its two aromatic rings and aldehyde groups, has piqued the interest of researchers in medicinal chemistry. Studies have explored its potential as a scaffold for the development of new therapeutic agents.

Here are some examples:

- Antimicrobial activity: Derivatives of 4,4'-BDA have exhibited activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents.

- Anticancer properties: Certain modifications of 4,4'-BDA have shown promising results in inhibiting the growth of cancer cells. Further research is needed to explore their efficacy and potential mechanisms of action.

4,4'-Biphenyldicarboxaldehyde is an organic compound with the molecular formula C14H10O2. It features two aldehyde functional groups attached to a biphenyl structure, which consists of two phenyl rings connected by a single bond. This compound typically appears as a white to orange crystalline powder and has a melting point of approximately 146 °C . Its unique structure allows for various chemical interactions, making it valuable in organic synthesis and materials science.

- Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming imines or acetals respectively.

- Oxidation: The aldehyde groups can be oxidized to carboxylic acids when treated with oxidizing agents.

- Reduction: Conversely, it can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Specific synthetic routes have been developed, such as the reaction of 4-formylphenylboronic acid with 4-iodobenzaldehyde, yielding 4,4'-biphenyldicarboxaldehyde .

Several synthesis methods for 4,4'-biphenyldicarboxaldehyde have been documented:

- Boron-Coupling Reaction: Utilizing 4-formylphenylboronic acid and 4-iodobenzaldehyde under specific conditions .

- Acid-Catalyzed Reactions: Employing p-toluenesulfonic acid (TsOH) as a catalyst in benzene solvent; this method yields the compound after prolonged heating (approximately 15 hours) with a yield of about 72% .

- Solvent Mixtures: Using a mixture of dimethylformamide and ethanol has also been reported for effective synthesis .

The applications of 4,4'-biphenyldicarboxaldehyde span various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

- Polymer Chemistry: Used in the development of polymers with enhanced properties due to its ability to form strong intermolecular interactions.

- Material Science: Its unique structure allows it to be incorporated into materials that require specific optical or mechanical properties.

Interaction studies involving 4,4'-biphenyldicarboxaldehyde focus primarily on its role in polymer systems. The compound's ability to engage in π–π stacking interactions enhances the performance of polymers designed for adsorption applications. For instance, its incorporation into polymer matrices has shown improved capacity for capturing pollutants or other target molecules .

Several compounds share structural similarities with 4,4'-biphenyldicarboxaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzophenone | C13H10O | Contains a carbonyl group but lacks aldehydes |

| Diphenylmethanone | C13H10O | Similar biphenyl structure; used in photochemistry |

| 1,1'-Biphenyl-2,2'-dicarboxaldehyde | C14H10O2 | Contains two carboxaldehyde groups; used in organic synthesis |

Uniqueness: The presence of two aldehyde functional groups distinguishes 4,4'-biphenyldicarboxaldehyde from these similar compounds. This feature enhances its reactivity and utility in various chemical transformations compared to others that may contain only one functional group or different types of substituents.

Crystallographic Analysis and Molecular Geometry

The molecular geometry of 4,4'-biphenyldicarboxaldehyde has been extensively characterized through single-crystal X-ray diffraction (SCXRD) and synchrotron X-ray diffraction. Key structural insights include:

- Crystal Packing: The biphenyl rings adopt a nonplanar conformation with dihedral angles of approximately 20.39° between the two phenyl rings. Adjacent molecules form slip-stack arrangements with π–π stacking interactions, characterized by interplanar distances of 3.3–3.5 Å.

- Hydrate Formation: The compound often crystallizes with disordered solvent water molecules, forming a channel hydrate structure. Thermogravimetric (TG) analysis confirms variable water content, with mass loss observed under open air and N₂ environments.

- Polymorphism: Minor polymorphic forms have been identified, though they are not distinct due to disordered solvent molecules. For instance, synchrotron X-ray diffraction revealed a P2₁ space group with two molecules and solvent water in the asymmetric unit.

Table 1 summarizes crystallographic parameters from SCXRD studies:

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁ | |

| Unit cell dimensions (Å) | a = 40.4205, b = 14.345, c = 5.112 | |

| Dihedral angle (biphenyl) | ~20.39° | |

| π–π stacking distance | 3.3–3.5 Å |

Spectroscopic Characterization

The compound’s spectroscopic properties are critical for structural validation and functional group identification.

FT-IR Spectroscopy

Key peaks in the FT-IR spectrum include:

- Aldehyde Stretching: Strong absorption at ~1664 cm⁻¹ corresponding to the C=O stretch of aldehyde groups.

- Aromatic C-H Stretching: Peaks at ~3075 cm⁻¹ (sp² C-H) and ~2986 cm⁻¹ (sp³ C-H).

- Biphenyl Ring Vibrations: Absorption bands at ~1575 cm⁻¹ (C=C) and ~1466 cm⁻¹ (C-C).

NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz) reveals:

- Aldehyde Protons: Singlet at δ 10.07 ppm (s, 2H).

- Aromatic Protons: Doublets at δ 8.02 (d, J = 8.0 Hz, 4H) and δ 7.82 (d, J = 8.0 Hz, 4H).

UV-Vis Spectroscopy

Diffuse reflectance UV-vis spectra (Kubelka-Munk conversion) show absorption maxima in the UV region, consistent with π–π* transitions in the biphenyl system.

Thermal Stability and Phase Transition Behavior

Thermal analysis provides insights into the compound’s stability and phase behavior:

- Melting Point: Ranges from 144°C to 147°C, depending on purification methods and solvent residues.

- Thermogravimetric Analysis (TGA):

- Polymorphism: Minor polymorphic forms exhibit subtle differences in melting behavior but share similar decomposition profiles.

Table 2 summarizes thermal data:

| Property | Value | Source |

|---|---|---|

| Melting point | 144–147°C | |

| TGA mass loss (below 100°C) | ~2–5% (water/solvent) | |

| Decomposition onset | ~250°C |

Solubility Profile and Solvent Interactions

The solubility of 4,4'-biphenyldicarboxaldehyde is influenced by solvent polarity and hydrogen-bonding capacity:

- Organic Solvents: Highly soluble in ethanol, dichloromethane, and tetrahydrofuran (THF).

- Aqueous Solubility: Limited solubility in water, attributed to the hydrophobic biphenyl core.

- Hydrogen Bonding: Aldehyde groups participate in weak intermolecular interactions (e.g., C–H···O/N) in polar solvents, affecting crystallization kinetics.

Table 3 compares solubility across common solvents:

| Solvent | Solubility (Relative) | Notes | Source |

|---|---|---|---|

| Ethanol | High | Used in liquid-assisted grinding | |

| Dichloromethane | High | Common for synthesis | |

| Water | Low | Forms hydrates | |

| Tetrahydrofuran (THF) | High | Employed in Suzuki couplings |

The Suzuki-Miyaura cross-coupling reaction represents the most widely utilized methodology for synthesizing 4,4'-Biphenyldicarboxaldehyde, employing palladium-catalyzed carbon-carbon bond formation between organoboron compounds and organic halides [1] [2]. This reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination [3] [4].

Mechanistic Framework

The catalytic mechanism initiates with the formation of an active palladium(0) species that undergoes oxidative addition with aryl halides to generate organopalladium(II) intermediates [3] [5]. The subsequent transmetalation step involves the reaction of this intermediate with boronic acid derivatives in the presence of a base, forming a new palladium-carbon bond [6] [4]. The cycle concludes with reductive elimination, yielding the coupled biphenyl product and regenerating the palladium(0) catalyst [3] [7].

Synthetic Protocols and Conditions

Research has demonstrated that 4,4'-Biphenyldicarboxaldehyde can be synthesized with yields ranging from 71% to 96.8% depending on the specific reaction conditions employed [1] [8]. The general procedure involves dissolving aryl halides and phenyl boronic acid in dimethylformamide solvent, followed by addition of cesium carbonate base and palladium catalyst at temperatures of 70°C for approximately 6 hours [1].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 70°C | 71-96.8% |

| Reaction Time | 6 hours | - |

| Solvent | Dimethylformamide | - |

| Base | Cesium Carbonate | - |

| Catalyst Loading | 15 mg Cu(at)MCOP | - |

The reaction exhibits excellent functional group tolerance and proceeds under relatively mild conditions compared to alternative coupling methodologies [2] [9]. Microarray-based studies have shown that the reaction can be successfully miniaturized to nanoliter scale, requiring only 150 nanoliter droplets for synthesis of biphenyl libraries [9].

Catalyst Systems and Ligand Effects

Various palladium catalyst systems have been investigated for this transformation, with tetrakis(triphenylphosphine)palladium(0) being among the most commonly employed [8] [10]. Recent developments have focused on ligand-free systems and the use of alternative metals such as nickel, which can catalyze similar transformations with comparable efficiency while being more cost-effective [2].

The choice of phosphine ligands significantly influences reaction outcomes, with different ligands producing color changes from deep red to yellow, orange, or green during catalyst preparation [10]. These visual indicators serve as useful markers for active catalyst formation prior to substrate addition.

Schiff Base Polycondensation Techniques

Schiff base polycondensation represents a significant synthetic approach for incorporating 4,4'-Biphenyldicarboxaldehyde into polymeric frameworks through imine bond formation [11] [12]. This methodology exploits the dual aldehyde functionality of the compound to create extended conjugated systems with enhanced properties.

Polymerization Mechanisms

The polycondensation process proceeds through nucleophilic addition of primary amines to the aldehyde carbon atoms, followed by elimination of water to form imine linkages [13] [14]. The reaction mechanism involves formation of carbinolamine intermediates that undergo dehydration under appropriate conditions to yield stable imine bonds [11].

Synthetic Applications and Material Properties

Researchers have successfully synthesized magnetic Schiff base polymers using 4,4'-Biphenyldicarboxaldehyde with meta-phenylenediamine, achieving removal efficiencies of 85.65% for phenanthrene and 98.52% for 9-phenanthrol applications [11] [12]. The resulting polymeric materials exhibit enhanced π-π interactions due to the extended aromatic system provided by the biphenyl backbone.

| Polymer System | Monomer Ratio | Application | Performance |

|---|---|---|---|

| Biphenyldicarboxaldehyde-meta-phenylenediamine | 1:1 | Pollutant removal | 85.65-98.52% efficiency |

| Biphenyldicarboxaldehyde-4,7-disubstituted phenanthroline | Stoichiometric | Magnetic materials | Antiferromagnetic properties |

The incorporation of 4,4'-Biphenyldicarboxaldehyde into covalent organic frameworks through Schiff base chemistry has yielded materials with Brunauer-Emmett-Teller surface areas exceeding 2000 square meters per gram [14]. These frameworks demonstrate exceptional gas separation properties, particularly for carbon dioxide and methane separation applications.

Advanced Polymerization Techniques

Recent developments in Schiff base polycondensation have focused on solvent-free synthesis methods and in-situ polymerization approaches [15]. These techniques enable the formation of three-dimensional covalent organic framework thin films directly on substrate surfaces, expanding the potential applications of these materials in electronic devices and membrane technologies.

Green Chemistry Protocols for Scalable Production

The development of environmentally sustainable synthetic methodologies for 4,4'-Biphenyldicarboxaldehyde production has become increasingly important for industrial applications [16] [17]. Green chemistry approaches focus on reducing environmental impact while maintaining synthetic efficiency and product quality.

Sustainable Catalytic Systems

Earth-abundant metal catalysts have emerged as viable alternatives to traditional palladium-based systems for biphenyl synthesis [17]. Nickel-based catalytic systems have demonstrated comparable activity to palladium catalysts while offering significant cost advantages and reduced environmental impact [2]. These systems enable the synthesis of biphenyl derivatives under mild conditions with excellent functional group tolerance.

Solvent Selection and Reaction Media

The choice of reaction solvent significantly impacts both environmental sustainability and reaction efficiency [18] [19]. Studies have shown that polar solvents such as tetrahydrofuran, dimethylformamide, and dichloromethane provide superior results compared to nonpolar alternatives [19]. The turnover frequency ratios between heterogeneous and homogeneous catalytic systems vary substantially with solvent choice, with polar solvents maintaining ratios above 0.80 while nonpolar solvents show decreased efficiency [19].

| Solvent Type | Turnover Frequency Ratio | Environmental Impact |

|---|---|---|

| Tetrahydrofuran | 0.97 ± 0.03 | Moderate |

| Dimethylformamide | 0.83 ± 0.02 | Moderate |

| Dichloromethane | 0.90 ± 0.03 | High |

| Toluene | 0.59 ± 0.02 | Low |

| Cyclohexane | 0.50 ± 0.02 | Very Low |

Large-Scale Production Considerations

Scalable synthesis protocols have been developed that enable gram-scale and sub-kilogram production of related biphenyl compounds [20]. These methodologies employ cost-effective starting materials and environmentally benign solvents such as ethanol at room temperature conditions [20]. The approach demonstrates excellent generality across different monomer combinations and provides a foundation for commercial-scale production.

Energy-Efficient Reaction Conditions

Recent research has focused on developing reaction conditions that minimize energy consumption while maintaining high yields [17]. Continuous-flow reactor systems have been implemented to enable non-invasive monitoring of reaction progress and optimize energy utilization [17]. These systems achieve hydrogen evolution rates exceeding 940 micromoles per hour per gram while maintaining sustained operation for over 70 hours [17].

Purification Strategies and Yield Optimization

Effective purification and yield optimization strategies are essential for obtaining high-purity 4,4'-Biphenyldicarboxaldehyde suitable for advanced applications [21] [22]. The compound typically appears as white to orange crystalline powder with a melting point of approximately 146°C [23] [24].

Crystallization and Recrystallization Techniques

Primary purification involves recrystallization from appropriate solvent systems to achieve the required purity levels [21] [22]. Hexane and ethyl acetate mixtures have proven effective for removing colored impurities and achieving crystalline products [22]. The recrystallization process typically involves dissolution in benzene-cyclohexane mixtures followed by controlled cooling to promote crystal formation [22].

Chromatographic Purification Methods

Column chromatography using silica gel provides an effective means of purifying crude reaction products [1] [25]. The typical procedure involves elution with petroleum ether and ethyl acetate mixtures, with the product exhibiting an Rf value of approximately 0.3 under standard conditions [1]. Flash chromatography techniques have been successfully employed to achieve purification of gram-scale quantities [21].

| Purification Method | Solvent System | Typical Yield Recovery |

|---|---|---|

| Recrystallization | Hexane/Ethyl Acetate | 85-95% |

| Column Chromatography | Petroleum Ether/Ethyl Acetate | 80-90% |

| Flash Chromatography | Variable | 75-85% |

Yield Optimization Parameters

Temperature control plays a crucial role in maximizing reaction yields, with optimal temperatures typically ranging from 70°C to 150°C depending on the specific synthetic route employed [26] [27]. Higher temperatures generally accelerate reaction rates but may lead to increased side product formation [27]. Reaction time optimization studies indicate that 6-24 hour reaction periods provide optimal balance between yield and selectivity [26] [1].

Quality Control and Analytical Characterization

Product purity assessment employs multiple analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and elemental analysis [23] [24]. Commercial specifications typically require minimum purity levels exceeding 98% as determined by gas chromatography [23]. Structural confirmation utilizes proton nuclear magnetic resonance spectroscopy showing characteristic aromatic signals and aldehyde protons [23] [24].

Density functional theory calculations have been extensively employed to investigate the electronic structure of 4,4'-biphenyldicarboxaldehyde, providing comprehensive insights into its molecular orbital characteristics and electronic properties [1] [2]. The compound, with molecular formula C₁₄H₁₀O₂ and molecular weight 210.23 g/mol, exhibits distinctive electronic features that govern its chemical reactivity and supramolecular behavior.

The ground state electronic configuration of 4,4'-biphenyldicarboxaldehyde has been studied using various density functional theory methods, including B3LYP, B3LYP-D3, HSE06, and PBE functionals with basis sets ranging from 6-31G(d,p) to cc-pVTZ [3] [4]. These calculations reveal that the highest occupied molecular orbital energy typically ranges from -5.5 to -6.0 eV, while the lowest unoccupied molecular orbital energy falls between -1.5 to -2.5 eV, resulting in a HOMO-LUMO energy gap of approximately 3.5 to 4.5 eV [5] [6].

The electronic density distribution analysis demonstrates that the HOMO is primarily localized on the biphenyl backbone with significant π-orbital character, facilitating electron-donating interactions [7]. Conversely, the LUMO exhibits π*-orbital character concentrated on the aldehyde functional groups, making these sites particularly susceptible to nucleophilic attack [8] [9]. This orbital localization pattern directly influences the molecule's reactivity profile and its ability to participate in intermolecular interactions.

Comparative studies using different exchange-correlation functionals have shown that hybrid functionals like B3LYP and HSE06 provide more accurate band gap predictions compared to pure generalized gradient approximation functionals like PBE [3] [10]. The inclusion of dispersion corrections through B3LYP-D3 calculations significantly improves the description of intermolecular interactions, particularly important for studying supramolecular assemblies involving π-π stacking [4].

Frontier Molecular Orbital Investigations

Frontier molecular orbital analysis of 4,4'-biphenyldicarboxaldehyde provides fundamental insights into its chemical reactivity, electronic excitation properties, and potential for molecular recognition [15] [9] [16]. The frontier orbitals, comprising the highest occupied molecular orbital and lowest unoccupied molecular orbital, serve as the primary determinants of chemical behavior in organic reactions and supramolecular interactions.

The highest occupied molecular orbital of 4,4'-biphenyldicarboxaldehyde exhibits pronounced π-orbital character distributed across the biphenyl backbone, with energy levels typically falling between -5.5 to -6.0 eV according to B3LYP calculations [5] [6]. This orbital localization pattern indicates that the biphenyl core acts as the primary electron-donating region of the molecule, facilitating charge transfer interactions with electron-deficient species.

The lowest unoccupied molecular orbital demonstrates significant π*-orbital character concentrated primarily on the aldehyde functional groups, with energy levels ranging from -1.5 to -2.5 eV [5] [6]. This spatial distribution makes the carbonyl carbon atoms particularly susceptible to nucleophilic attack, consistent with the well-established electrophilic nature of aldehyde groups in organic chemistry.

The HOMO-LUMO energy gap, ranging from 3.5 to 4.5 eV, classifies 4,4'-biphenyldicarboxaldehyde as a relatively hard molecule according to Pearson's hard-soft acid-base theory [7] [17]. This large energy gap indicates high kinetic stability and resistance to charge transfer processes, suggesting that the molecule preferentially engages in selective interactions rather than promiscuous binding.

Secondary frontier orbitals, including HOMO-1 and LUMO+1, provide additional insights into electronic excitation pathways and multi-electron processes [8]. The HOMO-1 orbital, typically 1.0-1.5 eV lower in energy than the HOMO, exhibits π-orbital character distributed over both aromatic rings, while LUMO+1 shows π*-orbital character extending across the entire biphenyl system.

The frontier molecular orbital energy levels have been successfully correlated with experimental electrochemical data, validating the computational predictions [9] [18]. These correlations demonstrate that density functional theory calculations provide reliable estimates of ionization potentials and electron affinities, enabling accurate prediction of redox properties and electronic excitation energies.

Molecular Dynamics Simulations of Supramolecular Assembly

Molecular dynamics simulations have provided detailed insights into the supramolecular assembly behavior of 4,4'-biphenyldicarboxaldehyde, revealing the fundamental interactions governing self-organization and crystal packing [19] [20] [14]. These computational studies have been instrumental in understanding how individual molecules organize into ordered structures through non-covalent interactions.

Classical molecular dynamics simulations using established force fields have demonstrated that 4,4'-biphenyldicarboxaldehyde molecules preferentially adopt offset π-π stacking configurations in supramolecular assemblies [13] [14]. The optimal intermolecular separation distance for π-π interactions has been calculated to be approximately 3.4-3.8 Å, consistent with typical aromatic stacking geometries observed in organic crystals.

Ab initio molecular dynamics calculations, combining density functional theory with dynamic simulations, have revealed that the biphenyl moiety in 4,4'-biphenyldicarboxaldehyde exhibits a non-planar conformation with a twist angle between the aromatic rings [21] [22]. This torsional freedom influences the molecule's ability to adapt its conformation during supramolecular assembly processes, facilitating optimal intermolecular packing arrangements.

Molecular dynamics studies of 4,4'-biphenyldicarboxaldehyde-based covalent organic frameworks have shown that the compound serves as an effective building block for creating porous crystalline materials [23]. The simulations reveal that the rigid biphenyl backbone provides structural stability while the aldehyde groups enable reversible covalent bond formation with complementary amine-containing linkers.

Self-assembly simulations have demonstrated that 4,4'-biphenyldicarboxaldehyde derivatives can form highly ordered supramolecular structures through cooperative hydrogen bonding and π-π stacking interactions [14]. The molecular dynamics trajectories show that the assembly process occurs through a nucleation and growth mechanism, with initial dimer formation followed by progressive addition of additional molecules.

Temperature-dependent molecular dynamics simulations have revealed thermal stability characteristics of 4,4'-biphenyldicarboxaldehyde assemblies, showing that the supramolecular structures remain stable up to approximately 400-450 K [24]. Above this temperature range, significant molecular motion and potential disassembly of the ordered structures become apparent.

The incorporation of explicit solvent molecules in molecular dynamics simulations has provided insights into solvent effects on supramolecular assembly [25]. These studies demonstrate that polar solvents can compete with intermolecular hydrogen bonding, while non-polar solvents facilitate π-π stacking interactions between aromatic components.

Energy landscape analysis from molecular dynamics trajectories has identified multiple local minima corresponding to different packing arrangements of 4,4'-biphenyldicarboxaldehyde molecules [20]. This polymorphic behavior is consistent with experimental observations of different crystal forms and provides a theoretical foundation for crystal engineering strategies.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant